3-(3-Methoxyphenyl)-3-oxopropanenitrile
CAS No.: 21667-60-7
Cat. No.: VC2487289
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21667-60-7 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-3-oxopropanenitrile |
Standard InChI | InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 |
Standard InChI Key | HWXOHKGATNULJP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)CC#N |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC#N |
Introduction
Structural Characteristics and Basic Properties
3-(3-Methoxyphenyl)-3-oxopropanenitrile is characterized by a meta-methoxy group on the phenyl ring coupled with an oxopropanenitrile chain. This structural arrangement contributes to its distinctive chemical behavior and interactions with various molecular systems.
Molecular Identity and Physical Properties
The compound has well-defined structural and physical characteristics that distinguish it from related compounds, as detailed in Table 1.
The compound exhibits a distinctive structure with a methoxy group at the meta position of the phenyl ring, which significantly influences its chemical reactivity and potential applications in organic synthesis. The nitrile and ketone functional groups provide additional reactive sites that are valuable in various chemical transformations .
Structural Analysis and Molecular Features
The molecular structure of 3-(3-Methoxyphenyl)-3-oxopropanenitrile comprises three key functional groups: a methoxy-substituted phenyl ring, a ketone carbonyl group, and a terminal nitrile group. This structural arrangement creates a versatile molecule with multiple reactive sites . The methoxy group at the meta position of the phenyl ring influences the electronic distribution within the molecule, affecting its reactivity patterns in various chemical transformations. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano, carbonyl) groups within the same molecule creates an interesting electronic profile that makes it valuable for diverse synthetic applications .
Synthesis Methods
Multiple synthetic routes have been established for the preparation of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, each with specific advantages depending on the starting materials and desired scale of production.
Traditional Synthetic Approaches
One common approach involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. This method is particularly useful for laboratory-scale synthesis due to its relatively straightforward procedure and moderate to good yields.
Advanced Synthetic Methods
Recent developments in synthetic chemistry have enabled more efficient pathways for producing 3-(3-Methoxyphenyl)-3-oxopropanenitrile. According to the research findings in source , the compound can be synthesized from N-phenyl-N-tosylbenzamide derivatives through a general procedure involving chromatographic purification on silica gel using n-hexane/EtOAc (12:1) as the eluent . This method offers advantages in terms of purity and yield.
Another innovative approach involves the preparation from secondary amides in a one-pot reaction sequence . This method provides a more streamlined synthetic route with potentially higher yields and fewer isolation steps compared to traditional methods .
Industrial Production Considerations
In industrial settings, the production of 3-(3-Methoxyphenyl)-3-oxopropanenitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The selection of appropriate catalysts and solvents that promote the desired reaction while minimizing by-products is a key consideration in scaling up the synthesis. These industrial methods focus on efficiency, reproducibility, and cost-effectiveness while maintaining high product quality.
Chemical Reactions and Reactivity
The presence of multiple functional groups in 3-(3-Methoxyphenyl)-3-oxopropanenitrile contributes to its diverse chemical reactivity, making it valuable in various synthetic pathways.
Types of Reactions
3-(3-Methoxyphenyl)-3-oxopropanenitrile undergoes several important chemical transformations:
Oxidation Reactions
The compound can be oxidized to form corresponding carboxylic acids, with 3-(3-Methoxyphenyl)-3-oxopropanoic acid being a major product. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction reactions can convert the nitrile group to primary amines, with 3-(3-Methoxyphenyl)-3-aminopropanenitrile as a typical product. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed for this transformation.
Substitution Reactions
Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively, leading to various substituted derivatives.
Diazo Formation
According to source , 3-(3-Methoxyphenyl)-3-oxopropanenitrile can be converted to its diazo derivative, 2-Diazo-3-(3-methoxyphenyl)-3-oxopropanenitrile, through a specific synthetic procedure. This transformation opens additional pathways for further chemical modifications and applications .
Reaction Mechanisms
The reactivity of 3-(3-Methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy group and nitrile functionality allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity and chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Applications in Scientific Research
3-(3-Methoxyphenyl)-3-oxopropanenitrile has numerous applications across different scientific disciplines, making it a valuable compound in research and development.
Chemical Research Applications
In the field of chemistry, 3-(3-Methoxyphenyl)-3-oxopropanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile functional groups allow for selective transformations, making it a valuable building block in constructing structurally diverse compounds .
One significant application is in the development of heterocyclic compounds. Source indicates its use in the synthesis of thieno[2,3-b]pyridine derivatives, which have potential as viral replication inhibitors . This demonstrates the compound's utility in creating biologically active molecules with potential therapeutic applications .
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-(3-Methoxyphenyl)-3-oxopropanenitrile have been explored for their potential biological activities. For instance, source mentions its application in the synthesis of high-affinity pyrazolo compounds, which can serve as ligands for the translocator protein (TSPO) . These compounds have potential applications in neuroimaging and therapeutic development for neurological disorders .
Additionally, the compound's structural features make it valuable in developing compounds with specific pharmacological properties, contributing to drug discovery efforts in various therapeutic areas .
Industrial Applications
In industrial contexts, 3-(3-Methoxyphenyl)-3-oxopropanenitrile is used in the production of fine chemicals and as a building block for various industrial processes. Its ability to undergo selective transformations makes it valuable in creating specialized materials with specific properties for industrial applications.
Comparison with Structurally Similar Compounds
To better understand the unique properties of 3-(3-Methoxyphenyl)-3-oxopropanenitrile, it is instructive to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 3-(3-Methoxyphenyl)-3-oxopropanenitrile, with variations in the position of the methoxy group or substitution with different functional groups. Table 2 presents a comparison of key properties among these structural analogs.
Hazard Statement | Description | Classification Category |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
H312 | Harmful in contact with skin | Acute Toxicity, Dermal, Category 4 |
H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
H332 | Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
These hazard statements indicate that appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures .
Current Research and Future Directions
Recent scientific publications indicate ongoing interest in 3-(3-Methoxyphenyl)-3-oxopropanenitrile and its derivatives for various applications.
Recent Research Developments
The synthetic utility of 3-(3-Methoxyphenyl)-3-oxopropanenitrile continues to expand, with researchers exploring novel methods for its preparation and transformation . For instance, the development of improved synthetic routes, such as those described in source , demonstrates ongoing efforts to enhance the efficiency and scalability of producing this compound and related derivatives .
Additionally, the exploration of diazo derivatives, as mentioned in source , opens new avenues for utilizing this compound in more complex chemical transformations and applications . These developments suggest a continuing interest in expanding the synthetic utility of this versatile chemical building block.
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